molecular formula C90H125N19O32 B8235319 H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

Cat. No. B8235319
M. Wt: 1985.1 g/mol
InChI Key: VNYTZTMGIJDKGF-UHFFFAOYSA-N
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Description

Adrenocorticotropic hormone (22-39), also known as β-cell tropin, is a peptide fragment derived from the larger adrenocorticotropic hormone. This hormone is produced in the anterior pituitary gland and plays a crucial role in stimulating the adrenal cortex to release cortisol and other glucocorticoids. The fragment adrenocorticotropic hormone (22-39) has been studied for its potential biological activities, including its role as an insulin secretagogue and its effects on lipogenesis in adipose tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adrenocorticotropic hormone (22-39) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (22-39) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone (22-39) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods can be employed to introduce specific amino acid substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Mechanism of Action

Adrenocorticotropic hormone (22-39) exerts its effects by binding to specific receptors on target cells. The primary receptor for adrenocorticotropic hormone is the melanocortin 2 receptor (MC2R), which is expressed in the adrenal cortex. Upon binding to MC2R, adrenocorticotropic hormone (22-39) activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the synthesis and release of glucocorticoids such as cortisol . Additionally, the peptide can influence other signaling pathways, including calcium signaling and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Adrenocorticotropic hormone (22-39) can be compared with other adrenocorticotropic hormone fragments and related peptides:

Adrenocorticotropic hormone (22-39) is unique in its specific sequence and biological activities, particularly its role in insulin secretion and lipogenesis .

properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYTZTMGIJDKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125N19O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1985.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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